1-(3-Bromobenzyl)azepane
Overview
Description
1-(3-Bromobenzyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)azepane can be synthesized through several methods, including:
Ring Expansion Reactions: Starting from smaller ring systems, such as piperidine, and expanding them to form the azepane ring.
Multicomponent Reactions: Utilizing multiple reactants in a single reaction vessel to form the azepane ring in one step.
Cyclization Reactions: Forming the azepane ring through intramolecular cyclization of linear precursors.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ:
Catalytic Hydrogenation: To reduce intermediates and form the desired azepane ring.
Photochemical Reactions: Using light to drive the formation of the azepane ring from nitroarenes.
Chemical Reactions Analysis
1-(3-Bromobenzyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The azepane ring can be oxidized to form azepinones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted azepanes
- Azepinones
- Reduced azepane derivatives
Scientific Research Applications
1-(3-Bromobenzyl)azepane has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)azepane involves its interaction with molecular targets through its bromobenzyl and azepane moieties. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
1-(3-Bromobenzyl)azepane can be compared with other similar compounds, such as:
Azepine: A seven-membered ring with one nitrogen atom.
Benzodiazepine: A fused ring system with benzene and diazepine rings.
Oxazepine: A seven-membered ring containing oxygen and nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azepane derivatives .
Biological Activity
1-(3-Bromobenzyl)azepane is a seven-membered heterocyclic compound characterized by a bromobenzyl substituent attached to an azepane ring. Its molecular formula is C₁₂H₁₈BrN, with a molecular weight of approximately 256.18 g/mol. The compound's unique structure suggests potential biological activities, although specific studies on its pharmacological effects remain limited. This article aims to summarize the available information regarding the biological activity of this compound, including synthesis methods, hypothesized activities, and comparisons with related compounds.
Synthesis Methods
Several synthetic routes can be employed to produce this compound. The synthesis typically involves the reaction of bromobenzyl derivatives with azepane precursors under various conditions. Key methods include:
- Bromination : Utilizing bromobenzyl chloride in the presence of azepane to facilitate substitution reactions.
- Cyclization : Employing cyclization techniques that incorporate the bromobenzyl group into the azepane framework.
These methods highlight the versatility in synthesizing heterocyclic compounds and adapting techniques for specific applications.
Hypothesized Biological Activities
While direct studies on this compound are sparse, its structural features suggest several potential biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. The presence of halogen atoms, such as bromine, often enhances reactivity and biological interactions.
- Cytotoxic Effects : Similar azepane derivatives have been evaluated for cytotoxicity against cancer cell lines, indicating potential anti-tumor activity .
- Neuropharmacological Effects : Given its heterocyclic nature, there is potential for neuropharmacological applications, particularly in modulating neurotransmitter systems .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
1-(4-Bromobenzyl)azepane | Azepane | Different substitution pattern on benzene ring. |
1-(3-Chlorobenzyl)azepane | Azepane | Chlorine instead of bromine; differing reactivity. |
1-(3-Methylbenzyl)azepane | Azepane | Methyl group alters steric hindrance and electronic properties. |
1-Benzylazepane | Azepane | Lacks halogen; serves as a base comparison for reactivity. |
The presence of the bromine atom in this compound significantly influences its chemical behavior and potential applications compared to these similar compounds.
Case Studies and Research Findings
Despite limited direct research on this compound, related studies provide insights into its potential biological activity:
- Antimicrobial Studies : Research on azepane derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .
- Cytotoxicity Assessments : Studies involving structurally analogous compounds indicate that modifications in halogenation can affect cytotoxicity profiles in cancer models, highlighting a pathway for future investigations into the anti-cancer potential of this compound .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azepane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISKEZUFLBKFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320320 | |
Record name | 1-[(3-bromophenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
414889-80-8 | |
Record name | 1-[(3-bromophenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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